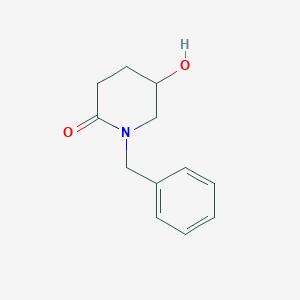

1-Benzyl-5-hydroxypiperidin-2-one

Description

Propriétés

IUPAC Name |

1-benzyl-5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTIAEIAFIDXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519200 | |

| Record name | 1-Benzyl-5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913566-51-5 | |

| Record name | 1-Benzyl-5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 5 Hydroxypiperidin 2 One and Its Analogues

Chemo- and Regioselective Synthesis of the Piperidin-2-one Ring System

The selective formation of the piperidin-2-one ring, a δ-lactam, is a foundational aspect of synthesizing the target compound and its derivatives. Various strategies have been developed to control the chemical and positional outcomes of these cyclization reactions.

Cyclization Reactions for δ-Lactam Formation

The formation of the δ-lactam ring is a key step in the synthesis of piperidin-2-ones. One approach involves the reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil Another strategy is the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation, which is a common method for preparing 4-piperidones that can be further modified. dtic.mil Additionally, the synthesis of δ-valerolactams can be achieved through the reductive cyclization of δ-aminoamides or δ-haloamides. dtic.mil A one-pot tandem protocol has also been developed to construct piperidines from halogenated amides, which involves amide activation, reduction of the subsequent nitrilium ion, and intramolecular nucleophilic substitution. nih.gov

Recent research has also explored the production of piperidine (B6355638) and δ-lactam chemicals from biomass-derived triacetic acid lactone (TAL). nih.gov In this method, TAL is converted to 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO), which is then selectively transformed into 6-methylpiperidin-2-one (B167070) (MPO) with a yield of up to 78.5% using a Ru/BEA-60 catalyst in dioxane. nih.gov This approach highlights a sustainable route to piperidinone derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Halogenated amides | Tf2O, Sodium borohydride (B1222165) | N-substituted piperidines | Good | nih.gov |

| Triacetic acid lactone (TAL) | 1. Aminolysis 2. Ru/BEA-60, Dioxane | 6-methylpiperidin-2-one (MPO) | 78.5% | nih.gov |

Intramolecular Amination and Amide Bond Formation Strategies

Intramolecular amination and subsequent amide bond formation are critical strategies for constructing the piperidin-2-one ring. One-pot methods that combine these steps are particularly efficient. For instance, a facile tandem protocol has been developed for the synthesis of piperidines and pyrrolidines from halogenated amides. nih.gov This method integrates amide activation with trifluoromethanesulfonic anhydride (B1165640) (Tf2O), reduction of the resulting nitrilium ion with sodium borohydride, and subsequent intramolecular nucleophilic substitution to form the cyclic amine. nih.gov This process is advantageous due to its mild reaction conditions and avoidance of metal catalysts. nih.gov

Another approach involves the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) plays a crucial role in promoting the formation and reduction of the imine, initiating cyclization, and reducing the piperidinone intermediate. nih.gov Furthermore, intramolecular amination of methoxyamine-containing boronic esters, constructed via a Mitsunobu reaction, proceeds through N-B bond formation and a 1,2-metalate shift to yield piperidines. nih.gov

| Precursor | Catalyst/Reagents | Key Transformation | Reference |

| Halogenated amides | Trifluoromethanesulfonic anhydride, Sodium borohydride | Amide activation, reduction, intramolecular cyclization | nih.gov |

| ω-Amino fatty acids | Iron complex, Phenylsilane | Reductive amination, cyclization, reduction | nih.gov |

| Methoxyamine-containing boronic esters | - | Intramolecular amination via N-B bond formation | nih.gov |

Reductive Amination Routes to Piperidinone Derivatives

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy in the synthesis of piperidine derivatives. nih.govresearchgate.net This reaction typically involves the condensation of a carbonyl group (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is favored in green chemistry due to its potential for one-pot catalytic reactions under mild conditions. wikipedia.org

A variety of reducing agents can be employed in reductive amination, including hydrogen with catalysts like platinum, palladium, or nickel, as well as hydride reagents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The choice of reducing agent and reaction conditions can influence the selectivity and outcome of the reaction.

Intramolecular reductive amination is a powerful tool for constructing cyclic amines like piperidines from precursors containing both an amine and a carbonyl group. masterorganicchemistry.com This strategy has been successfully applied in the synthesis of various piperidine-containing natural products and pharmacologically active molecules. nih.gov

Stereoselective Synthesis of 5-Hydroxylated Piperidin-2-one Derivatives

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the configuration at the chiral centers, such as the C5 position in 5-hydroxylated piperidin-2-ones, is of paramount importance.

Asymmetric Catalytic Approaches for Enantiopure Compounds

Asymmetric catalysis provides an efficient pathway to enantiopure piperidin-2-one derivatives. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the synthesis of positional analogues of methylphenidate. nih.govnsf.gov The site-selectivity of these reactions is controlled by the catalyst and the protecting group on the amine. nih.govnsf.gov For instance, the use of Rh2(R-TCPTAD)4 with N-Boc-piperidine or Rh2(R-TPPTTL)4 with N-brosyl-piperidine leads to 2-substituted products with high diastereoselectivity and moderate to good enantioselectivity. nih.govnsf.gov

Another approach involves the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes, catalyzed by a chiral dipeptide-based Brønsted base. rsc.org This method provides access to valuable chiral 1,4-sulfur bridged piperidinones with multiple stereogenic centers in high yields and enantioselectivities. rsc.org Furthermore, a one-pot catalytic asymmetric synthesis of C3-substituted piperazin-2-ones and morpholin-2-ones has been developed, which can be conceptually extended to piperidin-2-one synthesis. nih.gov This process involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) catalyzed by a quinine-derived urea (B33335). nih.gov

| Catalyst System | Substrate Type | Product Type | Stereoselectivity | Reference |

| Rh2(R-TPPTTL)4 | N-Bs-piperidine, Aryldiazoacetates | 2-Substituted piperidines | High d.r. (29->30:1), 52-73% ee | nih.govnsf.gov |

| Chiral dipeptide-based Brønsted base | 5H-thiazol-4-ones, Electron-deficient alkenes | Chiral 1,4-sulfur bridged piperidinones | High yields and enantioselectivities | rsc.org |

| Quinine-derived urea | Aldehydes, (Phenylsulfonyl)acetonitrile, etc. | 3-Aryl/alkyl piperazin-2-ones | Up to 99% ee | nih.gov |

Diastereoselective Control in Functionalization Reactions

Achieving diastereoselective control in the functionalization of the piperidine ring is crucial for synthesizing specific stereoisomers. In the synthesis of 2,3,6-trisubstituted piperidines, stereocontrol between the C-2 and C-3 positions has been achieved through either kinetic protonation of a nitronate or thermodynamic equilibration of the nitro group. nih.gov The stereochemistry at the C-6 position was then controlled by the choice of imine reduction method. A cis-2,6-relationship was established using triacetoxyborohydride reduction of an iminium ion, while a trans-2,6-relationship was obtained via triethylsilane/TFA reduction of an acyliminium ion or a Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov

The functionalization of N-Boc-piperidine using Rh2(R-TCPTAD)4 as a catalyst has shown variable diastereoselectivity, particularly with electron-deficient aryldiazoacetates. nih.gov In contrast, the use of Rh2(R-TPPTTL)4 with N-Bs-piperidine resulted in highly diastereoselective reactions for all substrates examined. nih.govd-nb.info Furthermore, a practical and highly stereoselective method for accessing 2,6-disubstituted piperidines has been reported using an amidine auxiliary to direct regioselective metalation at the 6-position, followed by an electrophilic quench or cross-coupling and subsequent diastereoselective reduction. rsc.org A stereoselective ring-expansion of monocyclopropanated pyrroles and furans has also been developed, providing access to highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. nih.govacs.org

| Method | Key Control Element | Outcome | Reference |

| Nitro-Mannich reaction and cyclization | Imine reduction method | Diastereoselective synthesis of 2,3,6-trisubstituted piperidines | nih.gov |

| Rhodium-catalyzed C-H insertion | Catalyst and protecting group | High diastereoselectivity for 2-substituted piperidines | nih.govd-nb.info |

| Amidine-directed metalation | Amidine auxiliary | Stereoselective synthesis of 2,6-disubstituted piperidines | rsc.org |

| Ring-expansion of monocyclopropanated heterocycles | Brønsted-acid-mediation | Stereoselective synthesis of tetrahydropyridines | nih.govacs.org |

Chemoenzymatic Synthesis Exploiting Biocatalysis

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful approach for constructing chiral molecules like hydroxylated piperidinones. pharmasalmanac.comnih.gov The primary advantage of using enzymes lies in their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions, often circumventing the need for complex protection-deprotection sequences common in traditional organic synthesis. nih.gov

While a dedicated chemoenzymatic synthesis for 1-Benzyl-5-hydroxypiperidin-2-one is not extensively documented, the principles can be extrapolated from syntheses of related chiral hydroxylated N-heterocycles. researchgate.netresearchgate.net Key biocatalytic strategies applicable to its synthesis include:

Kinetic Resolution: Enzymes, particularly lipases, can be employed for the kinetic resolution of a racemic mixture of a 5-hydroxypiperidin-2-one (B102186) precursor. For instance, a racemic ester of the target compound could be selectively hydrolyzed by a lipase, yielding one enantiomer as the alcohol and the other as the unreacted ester, which can then be separated. A notable example is the resolution of a racemic 4-hydroxytetrahydropyridine derivative using immobilized lipases from Candida antarctica (Novozym 435) and Burkholderia cepacia, which is a key step in the synthesis of fagomine (B1671860) and 4-hydroxypipecolic acid. researchgate.net

Asymmetric Hydroxylation: Although more common in microbial transformations, certain oxidoreductase enzymes could potentially achieve the direct asymmetric hydroxylation of a piperidin-2-one scaffold at the C-5 position. This would be a highly atom-economical method for installing the desired stereocenter.

Desymmetrization: An alternative strategy involves the enzymatic desymmetrization of a prochiral piperidine derivative. For example, an enzyme could selectively hydrolyze one of two ester groups on a prochiral di-ester precursor, setting the stereochemistry for subsequent transformations into the desired hydroxylated lactam. pharmasalmanac.com

The integration of such biocatalytic steps with conventional chemical synthesis, such as the subsequent N-benzylation, represents a viable and green pathway to enantiomerically pure this compound. nih.gov

Introduction of the N-Benzyl Moiety

The N-benzyl group is a common protecting group and structural motif in piperidine-containing compounds. Its introduction onto the piperidinone nitrogen can be achieved through several reliable methods, primarily categorized as N-alkylation or reductive benzylation.

Direct N-alkylation involves the reaction of a 5-hydroxypiperidin-2-one with a benzyl (B1604629) halide or a related benzylating agent in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. A common and effective method for the N-benzylation of secondary lactams involves using a strong base like sodium hydride (NaH) with benzyl bromide (BnBr) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), often with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI) to facilitate the reaction. rsc.org

Alternative, milder conditions have also been developed, which are often more suitable for sensitive substrates. These "green chemistry" approaches may use weaker carbonate bases in less hazardous solvents. designer-drug.com For example, reacting a piperidone hydrochloride salt with an alkylating agent in acetonitrile (B52724) using powdered sodium carbonate is an efficient one-pot process. designer-drug.com

| Method | Base | Alkylating Agent | Solvent | Catalyst/Additive | Typical Yield | Reference |

| 1 | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | THF | Tetrabutylammonium Iodide (n-Bu₄NI) | High | rsc.org |

| 2 | Potassium Carbonate (K₂CO₃) | Alkyl Halide | DMF | - | Good | researchgate.net |

| 3 | Sodium Carbonate (Na₂CO₃) | 2-Picolyl Chloride | Acetonitrile | - | ~80% | designer-drug.com |

Reductive benzylation, also known as reductive amination, provides an alternative route to the N-benzyl group. This two-step, one-pot process involves the initial reaction of the secondary amine of the piperidinone with benzaldehyde (B42025) to form an intermediate iminium ion. This ion is then reduced in situ by a suitable reducing agent to yield the N-benzylated product.

A widely used and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is selective for the reduction of iminium ions in the presence of other carbonyl groups, such as the lactam carbonyl. sciencemadness.orgsciencemadness.org The reaction is typically carried out in a chlorinated solvent like dichloroethane. sciencemadness.org This method avoids the use of strong bases and reactive alkyl halides, making it compatible with a wider range of functional groups.

Another approach involves the Ramachary Reductive Coupling (RRC), an organocatalytic, metal-free reaction. It uses a Hantzsch ester as a mild hydride donor to reduce an aldehyde in situ, which then couples with an active methylene (B1212753) compound, catalyzed by an amino acid like L-proline. wordpress.com While typically used for C-C bond formation, its principles could be adapted for N-benzylation.

Convergent and Divergent Synthetic Pathways to this compound Analogues

The generation of analogues of a lead compound is crucial for structure-activity relationship (SAR) studies. Both convergent and divergent synthetic strategies are employed to efficiently create a library of related molecules.

Convergent Synthesis: This approach involves preparing key fragments of the target molecule separately and then combining them in the final stages of the synthesis. nih.gov For piperidinone scaffolds, multi-component reactions (MCRs) are a powerful convergent tool. A four-component reaction combining an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can rapidly generate complex and diverse piperidone products in a single operation. researchgate.netresearchgate.net By varying each of these four components, a wide array of analogues of this compound could be synthesized, introducing diversity at multiple positions on the piperidine ring.

Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then subjected to various reactions to produce a range of different analogues. nih.govacs.org For example, a core intermediate like N-benzyl-5-hydroxy-piperidin-2-one could be synthesized on a large scale. The hydroxyl group could then be further functionalized (e.g., through etherification, esterification, or oxidation followed by reaction with organometallics) to create a library of C-5 substituted analogues. Similarly, starting from a common precursor like 6-benzyl-3,6-dihydropyridin-2(1H)-one, various functionalized indenopyridin-2-ones and 2-pyridones can be accessed through different reaction pathways, demonstrating how one precursor can lead to significant structural diversity. nih.govresearchgate.net This approach is highly efficient for exploring the chemical space around a core scaffold. nih.govacs.org

Chemical Transformations and Derivatization Strategies of the 1 Benzyl 5 Hydroxypiperidin 2 One Scaffold

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group at the C-5 position is a primary site for chemical modification, offering a gateway to a variety of functional group interconversions through etherification, esterification, oxidation, and substitution pathways.

Etherification and Esterification Reactions

The hydroxyl group of 1-benzyl-5-hydroxypiperidin-2-one readily undergoes etherification to furnish corresponding ether derivatives. A common and robust method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile. evitachem.com For instance, the synthesis of (S)-1-Benzyl-5-(benzyloxy)piperidin-2-one has been achieved by treating the parent alcohol with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl (B1604629) bromide. amazonaws.com This reaction proceeds in good yield and demonstrates a reliable method for introducing a benzyl ether linkage. amazonaws.com

Detailed conditions for this transformation are presented below:

| Reactant | Reagents | Solvent | Yield | Reference |

| (S)-1-Benzyl-5-hydroxypiperidin-2-one | 1. Powdered KOH 2. Benzyl bromide | DMSO | 71% | amazonaws.com |

| This compound | Sodium Hydride (NaH), Benzyl Bromide | Tetrahydrofuran (B95107) (THF) | 70-85% | evitachem.com |

Esterification of the hydroxyl group is another key transformation. The Mitsunobu reaction provides a pathway to form esters with inversion of stereochemistry. For example, (S)-1-benzyl-5-hydroxypiperidin-2-one can be treated with triphenylphosphine (B44618) (Ph3P), diethyl azodicarboxylate (DEAD), and chloroacetic acid to produce the corresponding chloroacetate (B1199739) ester. amazonaws.com This reaction highlights the utility of the hydroxyl group as a nucleophile in sophisticated, stereocontrolled transformations. amazonaws.com

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group at the C-5 position provides direct access to the corresponding ketone, 1-benzyl-5-oxopiperidin-2-one. This transformation can be accomplished using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). This oxidation is a fundamental step in modifying the electronic and steric properties of the piperidinone core.

While the focus of this section is on the hydroxyl group, it is important to note that reduction pathways typically target the lactam carbonyl. However, deoxygenation of the hydroxyl group, converting the C-OH bond to a C-H bond, can be achieved through multi-step sequences, often involving initial conversion to a thioester followed by radical-mediated reduction (e.g., Barton-McCombie deoxygenation), though specific examples for this exact substrate are not prominently detailed in the provided literature.

Nucleophilic Substitutions Involving the Hydroxyl Group

The hydroxyl group itself is a poor leaving group, necessitating its conversion into a more labile functionality to facilitate nucleophilic substitution. This can be achieved by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Alternatively, the Mitsunobu reaction conditions can be employed to achieve a formal nucleophilic substitution with inversion of configuration. By activating the hydroxyl group with reagents like DEAD and Ph3P, it can be displaced by an external nucleophile. amazonaws.com

Another strategy involves using a halogenated precursor, which can be synthesized from the hydroxyl compound. For example, a 5-chloro-1-benzylpiperidin-2-one derivative can undergo an SN2 displacement with a suitable nucleophile, such as sodium benzyloxide, to yield the corresponding ether. evitachem.com This demonstrates an indirect but effective substitution pathway originating from the hydroxyl functionality.

Modifications and Functionalization of the Piperidin-2-one Ring System

The piperidin-2-one ring offers additional sites for chemical manipulation, including the lactam carbonyl and the adjacent chiral centers, allowing for significant structural diversification.

Electrophilic and Nucleophilic Additions to the Lactam Carbonyl

The carbonyl group of the lactam is susceptible to nucleophilic attack, most notably by reducing agents. The reduction of the lactam carbonyl to an amine can be achieved using powerful hydride donors like lithium aluminum hydride (LiAlH4). evitachem.com This reaction transforms the piperidin-2-one ring into a substituted piperidine (B6355638), fundamentally altering the core scaffold. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH4), can also be used, sometimes leading to the formation of an amino alcohol without complete reduction of the carbonyl.

| Reaction Type | Reagent | Resulting Functional Group | Reference |

| Reduction (Nucleophilic Addition) | Lithium Aluminum Hydride (LiAlH4) | Amine (Piperidine) | evitachem.com |

| Reduction (Nucleophilic Addition) | Sodium Borohydride (NaBH4) | Alcohol/Amine |

Stereocontrolled Functionalization at Adjacent Chiral Centers

The stereochemistry of the this compound scaffold is critical for its application, and methods to control the stereocenters are of significant interest. Stereocontrol at the C-5 position can be achieved during synthesis or by post-synthetic modifications.

Epimerization under basic conditions, for instance using potassium tert-butoxide, can be used to interconvert between cis and trans isomers, allowing for the isolation of the thermodynamically more stable isomer. This control over the relative stereochemistry between substituents on the ring is a crucial synthetic tool.

More advanced strategies enable the construction of complex fused ring systems with high diastereocontrol. Research has shown that derivatives of this compound can be used as precursors for regio- and cis-diastereocontrolled C-H insertion reactions. amazonaws.com This powerful transformation allows for the creation of bicyclic lactam lactones, such as octahydroindolizidinol derivatives, demonstrating a sophisticated method for functionalizing the piperidinone ring while precisely controlling the stereochemical outcome. amazonaws.com The stereochemistry of the hydroxyl group at C-5 directs the approach of the reacting species, leading to highly stereocontrolled product formation.

Ring Expansion and Contraction Reactions

The piperidine scaffold of this compound can be chemically altered through ring expansion and contraction reactions, leading to the formation of different heterocyclic systems. These transformations are valuable in creating diverse molecular architectures for various applications.

Ring expansion reactions can be initiated from piperidine derivatives. For instance, the selective catalytic hydrogenation of the pyridine (B92270) ring in 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione can lead to a nine-membered nitrogen-containing heterocycle through a novel ring cyclization–expansion reaction. researchgate.netport.ac.uk Similar ring expansion reactions have been observed with related compounds, yielding eight- and nine-membered nitrogen-containing rings. researchgate.netport.ac.uk Another approach involves the reaction of N-amino-2-benzylbenzothiazolium salts with aldehydes, which can result in ring expansion to form benzothiadiazines or benzothiazines. researchgate.net

Conversely, ring contraction reactions reduce the size of the piperidine ring, typically to form pyrrolidine (B122466) derivatives. One method involves a photomediated process where an α-acylated piperidine undergoes a Norrish type II 1,5-hydrogen atom transfer, followed by C–N bond fragmentation and subsequent intramolecular cyclization to yield a cyclopentane (B165970) product. nih.gov Another strategy is the Favorskii rearrangement of an α-halo cycloalkanone, which proceeds through a cyclopropanone (B1606653) intermediate. harvard.edu The Wolff rearrangement is also a known method for contracting rings to form 4- and 5-membered carbocycles. harvard.eduntu.ac.uk Additionally, enantioenriched 2,2-disubstituted pyrrolidines can be synthesized from chiral hydroxamic acids derived from piperidines via a thermal "Spino" ring contraction. nih.gov These ring contraction methods are significant for increasing molecular complexity and providing access to highly functionalized carbocycles with congested stereocenters. ntu.ac.uketsu.edu

Transformations of the N-Benzyl Substituent

The N-benzyl group in this compound serves as a versatile handle for further molecular modifications. These transformations primarily involve its cleavage and replacement or substitutions on the aromatic ring.

Cleavage and Replacement of the Benzyl Group

The removal of the N-benzyl group, a process known as debenzylation, is a common and crucial transformation. Catalytic transfer hydrogenation is a widely employed method for this purpose, often utilizing a palladium catalyst (such as Pd/C or Pd/BaSO4) with a hydrogen donor like ammonium (B1175870) formate. mdma.chresearchgate.netmdma.chduke.edu This method is favored for its mild, neutral reaction conditions and generally provides the free amine directly in good yields. mdma.chmdma.ch The reaction is typically fast, often completing within minutes, though reaction times can vary depending on the substrate. mdma.ch

Alternative debenzylation methods include traditional high-pressure catalytic hydrogenation and the use of other hydrogen donors like cyclohexene (B86901) or 1,4-cyclohexadiene. mdma.chmdma.ch Oxidative cleavage of the N-benzyl group can also be achieved using reagents like ozone or a bromo radical generated under mild conditions. organic-chemistry.org Furthermore, a combination of BCl3 and a cation scavenger like pentamethylbenzene (B147382) allows for the chemoselective debenzylation of aryl benzyl ethers, a reaction that could potentially be adapted for N-benzyl groups. organic-chemistry.org

Once the benzyl group is cleaved, the resulting secondary amine can be reacted with various electrophiles to introduce new substituents at the nitrogen atom, allowing for the synthesis of a diverse library of N-substituted piperidines. nih.govnih.govnih.gov

Aromatic Substitutions on the Benzyl Ring

The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The reactivity and directing effects of the piperidine ring and any existing substituents on the benzyl group will determine the position of the new substituent. uci.eduresearchgate.net

The general mechanism for electrophilic aromatic substitution involves a two-step process: reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation, followed by the loss of a proton to regenerate the aromatic ring. uci.edu Common electrophilic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation.

The N-benzylpiperidine moiety itself can influence the substitution pattern. The nitrogen atom can have a complex effect on the aromatic ring's reactivity. While the alkyl group attached to the nitrogen is generally activating and ortho, para-directing, the nitrogen itself can be protonated under acidic conditions, becoming a deactivating, meta-directing group. uci.edu Therefore, the reaction conditions must be carefully controlled to achieve the desired substitution pattern. For instance, lithiation of N-benzylpyrene-1-carboxamide followed by quenching with an electrophile can lead to substitution at the benzylic position or the pyrene (B120774) nucleus depending on the electrophile used. mdpi.com

Structural and Stereochemical Characterization of 1 Benzyl 5 Hydroxypiperidin 2 One Derivatives

Elucidation of Relative and Absolute Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in 1-Benzyl-5-hydroxypiperidin-2-one and its derivatives is crucial for understanding their chemical behavior. This is achieved through a combination of spectroscopic techniques and chemical modifications.

Spectroscopic Methodologies for Stereochemical Assignment

A variety of spectroscopic methods are employed to assign the relative and absolute stereochemistry of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool. For instance, the coupling constants between protons on the piperidine (B6355638) ring can provide information about their dihedral angles and thus their relative orientation (cis or trans). In some cases, the structure of the signal for an axially oriented proton can unequivocally prove a cis-configuration. nih.gov For example, a doublet of triplets (dt) or a broad quartet (q) with large coupling constants can indicate the equatorial orientation of substituents. nih.gov

X-ray crystallography offers a definitive method for determining the three-dimensional structure of crystalline derivatives. For instance, the crystal structure of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was unambiguously confirmed by X-ray diffraction analysis. mdpi.com This technique provides precise bond lengths, bond angles, and torsion angles, which are essential for confirming the stereochemistry.

Infrared (IR) spectroscopy and mass spectrometry are also used to characterize these molecules, providing information about functional groups and molecular weight, respectively. researchgate.net

Chemical Derivatization for Stereochemical Confirmation

Chemical derivatization is a strategy used to confirm stereochemical assignments. By converting the hydroxyl group into a different functional group, it may be possible to resolve ambiguities in spectroscopic data or to create a derivative that is more amenable to a particular analytical technique, such as X-ray crystallography. This process can help in establishing the relative stereochemistry of the substituents on the piperidinone ring.

Conformational Analysis of the Piperidinone Ring

The six-membered piperidinone ring is not planar and can adopt several conformations, with the chair and boat forms being the most common. The study of these conformations and the energy barriers between them is known as conformational analysis.

Dynamic Stereochemistry and Inversion Barriers

The piperidinone ring is conformationally flexible. The interconversion between different chair and boat conformations is a dynamic process. The energy barrier for this ring inversion can be influenced by the substituents present on the ring. For some N-benzyl-1,4-diazepan-5-ones, which share a similar heterocyclic core, chair conformations with equatorial orientations of substituents are preferred. researchgate.net However, other derivatives may favor a twist-boat conformation. researchgate.net

Influence of Substituents on Ring Conformation

Substituents on the piperidine ring have a significant impact on its preferred conformation. nih.gov The size and electronic properties of the substituents can influence the steric and electronic interactions within the molecule, thereby affecting conformational stability. researchgate.net For example, the introduction of a methyl group on the piperidine ring can influence the inhibitory activity of donepezil (B133215) analogues, highlighting the role of stereochemistry in biological function. semanticscholar.org Studies on piperine (B192125) have shown that the piperidine ring plays a crucial role in the molecule's chemical stability through both steric and electronic effects. researchgate.net The position of substituents on the piperidine ring can strongly influence the biological activity of related compounds. nih.gov

Isomerism and Tautomerism Studies (e.g., Lactam-Lactim Tautomerism)

This compound can exist as different isomers, including stereoisomers and tautomers.

A key aspect of the chemistry of 2-piperidones is lactam-lactim tautomerism. vedantu.com This is a specific type of amide-imidol tautomerism where a proton migrates between the nitrogen and oxygen atoms of the amide group within the cyclic structure. vedantu.com The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form has a hydroxyl group (O-H) and an endocyclic carbon-nitrogen double bond (C=N). vedantu.com

Theoretical and Computational Investigations of 1 Benzyl 5 Hydroxypiperidin 2 One and Its Derivatives

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules.

Mechanistic Insights into Key Transformations

Quantum chemical calculations can elucidate the mechanisms of chemical reactions involving 1-Benzyl-5-hydroxypiperidin-2-one. The molecule features several reactive sites: the hydroxyl group, the lactam (cyclic amide) functionality, and the N-benzyl group.

Oxidation and Reduction: The secondary hydroxyl group at the C5 position can be oxidized to a ketone. Conversely, the carbonyl group of the lactam at C2 can undergo reduction. Computational models can map the potential energy surfaces for these transformations, identifying transition states and calculating activation energies, which helps in predicting reaction feasibility and selectivity under different reagent conditions.

Lactam Reactivity: The lactam ring is susceptible to nucleophilic attack, which can lead to ring-opening. Theoretical studies can model the attack of nucleophiles (e.g., hydroxide (B78521) ions) on the carbonyl carbon, providing insight into the stability of the tetrahedral intermediate and the energetic barriers for hydrolysis.

N-Benzyl Group Transformations: The benzyl (B1604629) group can be cleaved under various reductive or oxidative conditions. Quantum mechanics can model these debenzylation pathways, for instance, by calculating the bond dissociation energy of the N-CH₂ bond to predict the conditions required for its removal.

Understanding these reaction mechanisms is crucial for the synthetic manipulation of the molecule to create new derivatives.

Prediction of Spectroscopic Properties

DFT and other quantum chemical methods are widely used to predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations would predict distinct signals for the aromatic protons of the benzyl group, the diastereotopic protons of the benzylic CH₂ group, and the protons within the piperidine (B6355638) ring, including the one attached to the hydroxyl-bearing carbon.

IR Spectroscopy: The vibrational frequencies calculated by DFT correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Key predicted vibrations for this molecule would include the O-H stretch of the alcohol, the C=O stretch of the lactam, C-N stretching vibrations, and various C-H stretches from the aliphatic ring and the aromatic benzyl group. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com The primary absorption for this compound is expected to arise from π-π* transitions within the benzene (B151609) ring of the benzyl substituent.

The table below shows hypothetical, yet representative, predicted spectroscopic data for this compound based on DFT calculations for similar structures.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Phenyl (7.2-7.4), Benzylic CH₂ (4.5), CH-OH (3.8-4.0), Piperidine CH₂ (1.8-2.5) |

| ¹³C NMR (ppm) | C=O (170-175), Phenyl (127-138), CH-OH (65-70), Benzylic CH₂ (50-55), Piperidine CH₂ (20-40) |

| IR (cm⁻¹) | O-H stretch (3300-3500, broad), C-H aromatic (3000-3100), C-H aliphatic (2850-2950), C=O stretch (1640-1680) |

| UV-Vis λmax (nm) | ~258 (π-π* transition of benzene ring) |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme, and how it behaves in a biological environment. nih.gov

Ligand-Target Interaction Modeling

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govmdpi.com For this compound, docking studies against various enzymes can reveal its potential as an inhibitor. For instance, N-benzylpiperidine derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease. nih.govnih.gov

Key interactions predicted by docking would likely involve:

Hydrogen Bonding: The hydroxyl group and the lactam carbonyl are prime sites for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic and π-Stacking Interactions: The benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the binding pocket. nih.gov

The table below summarizes potential interactions and docking scores for this compound with a hypothetical enzyme target, based on studies of similar compounds.

| Enzyme Target | Key Interacting Residues (Hypothetical) | Predicted Interactions | Predicted Binding Energy (kcal/mol) |

| Acetylcholinesterase (AChE) | Trp86, Tyr337, Ser125 | π-π stacking with Trp86, H-bond with Ser125 | -8.0 to -10.5 |

| Monoacylglycerol Lipase (MAGL) | Ser122, Tyr194, Leu203 | H-bond with Ser122, Hydrophobic contact with Leu203 | -7.5 to -9.0 |

Conformational Dynamics in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time, typically nanoseconds to microseconds. mdpi.com An MD simulation would start with the best pose from molecular docking and simulate the movements of all atoms in the system. nih.gov

For this compound complexed with a target protein, MD simulations could:

Assess the stability of the binding pose.

Reveal the flexibility of the ligand in the active site, including the rotational freedom of the benzyl group and the puckering of the piperidine ring.

Identify key water molecules that may mediate interactions between the ligand and the protein.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

These simulations confirm whether the interactions predicted by docking are stable and provide a more realistic model of the compound's behavior at the molecular target. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to understand how the chemical structure of a compound relates to its biological activity. nih.govtandfonline.com These models are essential for optimizing lead compounds in drug discovery.

For derivatives of this compound, SAR studies would involve synthesizing analogs and testing their activity. QSAR models then use statistical methods to correlate changes in molecular properties (descriptors) with changes in activity. nih.govnih.gov

Key structural modifications and their likely impact on activity, based on general SAR principles for piperidine derivatives, are outlined below:

N-Benzyl Ring Substitution: Adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate hydrophobic and electronic interactions with the target, significantly impacting potency and selectivity.

C5-Hydroxyl Group Modification: Esterifying, etherifying, or inverting the stereochemistry of the hydroxyl group would alter its hydrogen bonding capability and steric profile, which is often crucial for binding. Replacing it with other groups (e.g., amino, fluoro) would create new analogs with different properties.

Piperidinone Ring Modification: Altering the piperidinone scaffold itself, for example by introducing substituents on the ring carbons, would change the compound's conformation and how it fits into a binding pocket.

The following table summarizes key SAR insights for N-benzylpiperidine and piperidinone derivatives.

| Structural Moiety | Modification | General Effect on Activity | Rationale |

| N-Benzyl Group | Substitution on Phenyl Ring | Can increase or decrease potency depending on target. | Modifies electronics (π-π interactions) and hydrophobicity. |

| C5-Hydroxyl Group | Inversion of Stereochemistry | Often leads to a significant change in activity. | The 3D orientation of H-bond donors/acceptors is critical for specific receptor interactions. |

| C5-Hydroxyl Group | Replacement with Ketone | Loss of H-bond donor capability. | Alters binding mode; may increase metabolic susceptibility (reduction). |

| Piperidinone Core | N-substitution with other aralkyl groups | Potency varies. | The size and nature of the N-substituent are key for fitting into the target's binding site. documentsdelivered.com |

QSAR models for piperidine derivatives often use descriptors like LogP (lipophilicity), molecular weight, polar surface area, and various electronic and topological indices to build predictive equations for biological activity. nih.govnih.govresearchgate.net

Applications of 1 Benzyl 5 Hydroxypiperidin 2 One As a Versatile Synthetic Intermediate and Scaffold

Construction of Complex Polycyclic and Heterocyclic Frameworks

The rigid, stereodefined structure of piperidine (B6355638) derivatives makes them ideal starting points for the synthesis of complex polycyclic and heterocyclic frameworks. The substituents on the piperidine ring act as handles that can be elaborated into new ring systems through various chemical transformations. While specific literature detailing the use of 1-benzyl-5-hydroxypiperidin-2-one for this purpose is not abundant, the principle is well-established with structurally related chiral δ-lactams and piperidines. nih.gov These scaffolds provide a conformational rigidity that allows for highly stereocontrolled installation of further substituents, which can then be used in intramolecular cyclization reactions to build fused or bridged ring systems. nih.gov

For instance, the total synthesis of complex alkaloids frequently relies on a central piperidine ring onto which other carbocyclic and heterocyclic rings are constructed. In the synthesis of the pentacyclic alkaloid (+)-Lyconadin A, a highly substituted chiral piperidine derivative serves as the core organizing element around which the final complex structure is assembled. organic-chemistry.orgnih.gov This strategy underscores the value of such building blocks in systematically accessing complex molecular architectures that are otherwise difficult to synthesize.

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence, with their stereocenters becoming part of the final target molecule. nih.gov this compound, particularly its enantiopure forms, is a quintessential example of such a building block. The synthesis of this compound can start from (S)-5-hydroxy-piperidin-2-one, with the benzyl (B1604629) group serving as a common and robust protecting group for the nitrogen atom.

The utility of such building blocks is prominently featured in the total synthesis of natural products where precise control of stereochemistry is paramount. The pre-existing stereocenter at the C5 position of the piperidinone ring can direct the stereochemical outcome of subsequent reactions, such as alkylations or reductions, at other positions on the ring. This diastereoselective control is a powerful strategy for creating multiple, well-defined stereocenters in the target molecule.

An illustrative example of this principle is the synthesis of the Lycopodium alkaloid (+)-Lyconadin A. organic-chemistry.org While not using this compound itself, the synthesis relies on a similarly complex, enantiomerically pure piperidine core. organic-chemistry.org Key steps in the synthesis involve diastereoselective reactions that are controlled by the existing chirality of the piperidine ring, ultimately enabling the construction of the intricate pentacyclic structure of the natural product. organic-chemistry.org This approach, which leverages a chiral piperidine fragment to build stereochemical complexity, is a cornerstone of modern asymmetric synthesis. researchgate.netnih.gov

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov This approach allows for the rapid generation of molecular diversity and complexity from simple precursors. nih.govbeilstein-journals.org Functionalized scaffolds like this compound possess multiple reactive sites—the lactam carbonyl, the secondary hydroxyl group, and the α-protons to the carbonyl—that could potentially participate in MCRs.

However, based on a review of published literature, there are no specific examples of this compound being utilized as a reactant in a multi-component reaction. Synthetic chemists have explored MCRs extensively to create diverse heterocyclic scaffolds, including various imidazolones and dihydropyridines. nih.govbeilstein-journals.org While the potential exists for this piperidinone to be integrated into novel MCRs, such applications have not yet been reported.

Scaffold for Natural Product Analogue Synthesis

A key application of this compound and related structures is as a foundational scaffold for synthesizing analogues of natural products or active pharmaceutical ingredients (APIs). By modifying the core scaffold, chemists can develop new compounds with improved efficacy, better metabolic stability, or different pharmacological profiles.

A prominent example is the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other autoimmune diseases. unl.ptnih.gov The core of Tofacitinib is a (3R,4R)-4-methyl-3-aminopiperidine moiety. Many reported syntheses of Tofacitinib and its analogues utilize a 1-benzyl-piperidine derivative as a key intermediate to install the necessary stereochemistry and functionality. unl.ptderpharmachemica.comresearchgate.net

The synthesis often begins with a simpler piperidone, which is then elaborated. For example, a 1-benzyl-4-methyl-piperidin-3-one intermediate can be stereoselectively reduced and converted to the required amine. researchgate.net The benzyl group serves as a stable protecting group throughout these transformations and is typically removed in a later step. Researchers have synthesized numerous Tofacitinib analogues to study structure-activity relationships and mitigate undesirable metabolic pathways, often by modifying the piperidine core or the groups attached to it. nih.gov

| Analogue | Structural Modification | Design Rationale | JAK3 Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Tofacitinib (TFT) | Baseline Compound | Original drug structure | 1.8 nM |

| Purine (B94841) Analogue 3 | Pyrrolo[2,3-d]pyrimidine core replaced with a purine core | Avoid metabolic activation at the C5 position of the pyrrole (B145914) ring | 2.8 nM |

| Deuterated Analogue 4 | Deuterium substitution at the C5 position | Slow metabolic oxidation at the C5 position | 1.5 nM |

| C5-Methyl Analogue 5 | Methyl group added to the C5 position | Block metabolic oxidation at the C5 position | 2.1 nM |

Development of Chemical Probes and Tools for Mechanistic Biology

Beyond their role as synthetic intermediates, piperidine scaffolds can be adapted into chemical probes and tools to investigate biological processes. nih.gov Chemical probes are small molecules designed to interact with a specific biological target, often to elucidate its function or to track a biological pathway. olemiss.eduresearchgate.net

While there are no direct reports of this compound being used as a chemical probe, the Tofacitinib molecule, which is built upon this type of scaffold, has been ingeniously modified for such purposes. Researchers have developed hydrogen peroxide-sensitive prodrugs of Tofacitinib to achieve targeted drug delivery to inflamed tissues, a hallmark of rheumatoid arthritis. dtu.dk

These prodrugs incorporate an arylboronic acid moiety, which is cleaved in the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which are found at high concentrations in inflamed joints. dtu.dk This cleavage initiates a self-immolative cascade that releases the active Tofacitinib drug specifically at the site of disease, potentially reducing systemic side effects. This work represents a sophisticated application of the piperidine scaffold, transforming it from a mere structural component into a responsive chemical tool for mechanistic biology and targeted therapy. dtu.dk

| Compound | Description | Activation Profile (1 mM H₂O₂) | Permeability (PAMPA) |

|---|---|---|---|

| Prodrug 1 | Tofacitinib linked via a self-immolative arylboronic acid linker | Complete conversion to intermediate phenol (B47542) after 1 hour | Low |

| Prodrug 2 | Tofacitinib linked via a different self-immolative arylboronic acid linker | Complete conversion to Tofacitinib after 24 hours | Medium |

| Control 3 | A non-activatable version lacking the boronic acid moiety | No release of Tofacitinib | High |

Pre Clinical Exploration of Biological Activities and Mechanistic Insights of 1 Benzyl 5 Hydroxypiperidin 2 One Derivatives in Vitro and in Silico Focus

Enzyme Inhibition Studies

Derivatives based on the benzylpiperidine core structure have been identified as potent inhibitors of several key enzymes implicated in a range of physiological and pathological processes.

Specific Enzyme Target Identification and Kinetic Analysis

In vitro screening has identified that derivatives of 1-benzyl-5-hydroxypiperidin-2-one can inhibit a variety of enzymes, including those involved in neurotransmitter metabolism and cellular signaling.

One of the most studied areas is the inhibition of cholinesterases, particularly Acetylcholinesterase (AChE), a key target in Alzheimer's disease research. The well-known drug Donepezil (B133215), which contains a 1-benzylpiperidine (B1218667) moiety, is a potent AChE inhibitor. mdpi.com Structure-activity relationship (SAR) studies on related indanone derivatives found that 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was a highly potent inhibitor with an IC50 value of 5.7 nM for AChE. mdpi.com This compound demonstrated remarkable selectivity, being 1250 times more selective for AChE over Butyrylcholinesterase (BChE). mdpi.com Further research into N-benzyl piperidine (B6355638) derivatives designed as dual inhibitors identified compounds with inhibitory activity against both Histone Deacetylases (HDAC) and AChE. nih.gov For instance, derivative d5 showed an HDAC IC50 of 0.17 μM and an AChE IC50 of 6.89 μM, while derivative d10 had an HDAC IC50 of 0.45 μM and an AChE IC50 of 3.22 μM. nih.gov

The endocannabinoid system is another area of interest. Benzylpiperidine and benzylpiperazine derivatives have been developed as reversible inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol. nih.gov The most effective compounds from this class, 28 and 29 , demonstrated potent inhibition of the isolated MAGL enzyme. nih.gov

Other enzymes are also targeted by derivatives of this scaffold. Studies on 3-hydroxypyridin-4-one derivatives incorporating a benzyl (B1604629) hydrazide component showed inhibitory activity against tyrosinase, with compound 6i being the most potent. sci-hub.se Additionally, thiazolylhydrazine-piperazine derivatives have been identified as selective and potent inhibitors of Monoamine Oxidase-A (MAO-A), with compound 3e showing an IC50 value of 0.057 µM. unisi.it

| Derivative Class | Specific Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|---|

| Indanone Derivative | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7 nM | mdpi.com |

| N-benzyl piperidine | d5 | Histone Deacetylase (HDAC) | 0.17 µM | nih.gov |

| N-benzyl piperidine | d5 | Acetylcholinesterase (AChE) | 6.89 µM | nih.gov |

| N-benzyl piperidine | d10 | Histone Deacetylase (HDAC) | 0.45 µM | nih.gov |

| N-benzyl piperidine | d10 | Acetylcholinesterase (AChE) | 3.22 µM | nih.gov |

| Benzylpiperidine/Benzylpiperazine | 28 | Monoacylglycerol Lipase (MAGL) | Potent (value not specified) | nih.gov |

| Benzylpiperidine/Benzylpiperazine | 29 | Monoacylglycerol Lipase (MAGL) | Potent (value not specified) | nih.gov |

| 3-hydroxypyridin-4-one benzyl-hydrazide | 6i | Tyrosinase | 25.29 µM | sci-hub.se |

| Thiazolylhydrazine-piperazine | 3e | Monoamine Oxidase-A (MAO-A) | 0.057 µM | unisi.it |

Mechanistic Elucidation of Enzyme Inhibition

Kinetic studies have been employed to understand how these derivatives interact with their target enzymes. For cholinesterase inhibitors, molecular docking studies of benzylpiperidine-linked benzimidazolinones revealed a binding mode that simultaneously occupies both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. nih.gov Specifically, the N-benzylpiperidine moiety's benzyl ring interacts with Trp86 in the CAS, while the benzimidazole (B57391) ring forms π-π stacking interactions with Trp286 and Tyr341 in the PAS. nih.gov Kinetic analysis confirmed that these compounds act as competitive inhibitors. nih.gov

Similarly, the inhibition of MAGL by benzylpiperidine derivatives was found to be reversible. nih.gov Assays confirmed that the inhibition mechanism was not due to interaction with cysteine residues, reinforcing the reversible nature of the binding. unisi.it For the inhibition of tyrosinase by 3-hydroxypyridin-4-one derivatives, kinetic assays determined a competitive type of inhibition for the most potent compound, 6i. sci-hub.se Likewise, the most active MAO-A inhibitor, compound 3e, was identified as a reversible and competitive inhibitor through enzyme kinetic studies. unisi.it

Receptor Binding Profiling and Ligand-Receptor Interactions

Beyond enzyme inhibition, derivatives of the benzylpiperidine scaffold have been extensively profiled for their binding affinities to various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Affinity and Selectivity Studies for Receptor Subtypes

A significant body of research has focused on the interaction of benzylpiperidine derivatives with sigma (σ) receptors. These receptors are implicated in a wide range of biological functions and are considered targets for neuropsychiatric and neurodegenerative disorders. nih.govrsc.orgscielo.br Radioligand binding assays have shown that many benzylpiperidine and benzylpiperazine derivatives bind with high, often nanomolar, affinity to σ1 receptors, with varying degrees of selectivity over the σ2 subtype. rsc.orgnih.govunimore.it For example, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) showed a high affinity for the σ1 receptor with a Ki value of 3.2 nM. nih.govrsc.org Another series of benzylpiperazine derivatives yielded compound 15 , which displayed a very high σ1 receptor affinity (Ki = 1.6 nM) and a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov

The benzylpiperidine scaffold has also been incorporated into ligands targeting opioid receptors. A study focused on creating dual-acting ligands identified benzylpiperidine analogs with high affinity for both the μ-opioid receptor (MOR) and the σ1 receptor. nih.gov The most promising compound, 52 , exhibited a Ki of 56.4 nM for MOR and 11.0 nM for σ1R. nih.gov

In the realm of nicotinic acetylcholine (B1216132) receptors (nAChRs), a screening of multitarget-directed propargylamines containing the N-benzylpiperidine motif revealed antagonist activity, particularly at the α7 subtype. nih.gov Compounds 13 , 26 , and 38 showed submicromolar IC50 values on α7 nAChRs and were significantly less effective on α3β4 and α4β2 subtypes, indicating a clear preference. nih.gov

Conversely, studies on MAGL inhibitors featuring the benzylpiperidine structure showed that these compounds did not significantly bind to cannabinoid receptors CB1 and CB2 at a concentration of 10 μM, demonstrating high selectivity for MAGL over these related endocannabinoid system targets. unisi.it

| Derivative Class | Specific Compound | Target Receptor | Binding Affinity (Ki / IC50) | Source |

|---|---|---|---|---|

| Benzylpiperidine | Compound 1 | Sigma-1 (σ1) | 3.2 nM (Ki) | nih.govrsc.org |

| Benzylpiperazine | Compound 15 | Sigma-1 (σ1) | 1.6 nM (Ki) | nih.gov |

| Benzylpiperidine | Compound 52 | μ-Opioid (MOR) | 56.4 nM (Ki) | nih.gov |

| Benzylpiperidine | Compound 52 | Sigma-1 (σ1) | 11.0 nM (Ki) | nih.gov |

| Propargylamine | Compound 13 | α7 nAChR | Submicromolar (IC50) | nih.gov |

| Propargylamine | Compound 26 | α7 nAChR | Submicromolar (IC50) | nih.gov |

| Propargylamine | Compound 38 | α7 nAChR | Submicromolar (IC50) | nih.gov |

| Benzylpiperidine | Various | Cannabinoid CB1/CB2 | No significant binding at 10 µM | unisi.it |

Allosteric Modulation and Orthosteric Binding Mechanisms

Research into the precise mechanisms of ligand-receptor interactions has revealed instances of allosteric modulation by benzylpiperidine derivatives. Studies on nAChRs found that the antagonism by N-benzylpiperidine compounds was concentration-dependent and noncompetitive, which is suggestive of a negative allosteric modulator mechanism. nih.gov This indicates these compounds bind to a site on the receptor distinct from the orthosteric site where acetylcholine binds, thereby altering the receptor's response.

In the context of sigma receptors, functional assays have been used to probe the nature of the ligand interaction. The use of phenytoin, a known allosteric modulator of the σ1 receptor, can help differentiate between agonists and antagonists. nih.gov Phenytoin potentiates the binding affinity of σ1 receptor agonists but has little to no effect on the binding of antagonists. nih.gov This technique was used to confirm that compound 1 acts as a σ1 receptor agonist, demonstrating how allosteric interactions can be used as a tool to elucidate the functional effects of orthosteric ligands. nih.gov

Cell-Based Assays for Specific Biological Processes

To bridge the gap between molecular interactions and cellular effects, derivatives of this compound have been evaluated in various cell-based assays. These studies provide insights into the functional consequences of enzyme inhibition or receptor binding in a biological context.

Research on N-benzyl piperidine derivatives designed as dual HDAC and AChE inhibitors demonstrated promising neuroprotective activities in PC-12 cells, a cell line commonly used in neuroscience research. nih.gov This suggests that the dual-target inhibition translates to a tangible protective effect at the cellular level.

In the context of MAGL inhibition, the most potent benzylpiperidine derivatives, compounds 28 and 29 , were tested for their activity in intact U937 cells, a human monocytic cell line used to model inflammation. nih.gov The results confirmed a very good inhibition potency in the cellular environment, aligning with the data from isolated enzyme assays. nih.gov This indicates that the compounds are cell-permeable and effective at inhibiting their target within a complex cellular system.

| Derivative Class | Cell Line | Biological Process Investigated | Observed Effect | Source |

| N-benzyl piperidine | PC-12 | Neuroprotection | Exhibited promising neuroprotective activities | nih.gov |

| Benzylpiperidine | U937 | MAGL Enzyme Inhibition | Confirmed very good inhibition potency in a cellular context | nih.gov |

Target Engagement Studies within Cellular Contexts

Understanding how a compound interacts with its molecular target within a living cell is a cornerstone of modern drug discovery. For this compound derivatives, the mechanism of action is hypothesized to involve the inhibition of specific enzymes or the modulation of receptor activity. While specific target engagement studies for this exact compound are not extensively documented in publicly available literature, the principles of such investigations are well-established.

A leading technique to confirm target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA). This method relies on the principle that the binding of a ligand to its target protein confers thermal stability. While no specific CETSA data for this compound is currently published, this approach would be instrumental in identifying its direct intracellular binding partners.

In broader studies of piperidine-based compounds, target engagement has been demonstrated for various enzymes and receptors. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been shown to inhibit the deubiquitinating enzyme USP1/UAF1, with a strong correlation between the compound's inhibitory concentration (IC50) and its effects on cancer cells. nih.gov Similarly, other benzylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase, a key enzyme in the nervous system. nih.gov These examples highlight the potential of the benzylpiperidine scaffold to engage with specific biological targets, a characteristic that warrants further investigation for this compound.

Phenotypic Screening and Hit Identification

While specific phenotypic screening campaigns that have identified this compound as a "hit" are not detailed in the available literature, related research provides a strong rationale for its inclusion in such screens. For example, high-throughput screening of large chemical libraries has successfully identified piperidine-based derivatives as potent inhibitors of viral replication and as having activity against various cancer cell lines. nih.gov

In the context of anticancer research, screening of compound libraries against panels of human cancer cell lines is a common strategy. For instance, a study on semicarbazide (B1199961) and 1,2,4-triazolin-5-one derivatives identified compounds with significant growth inhibition against ovarian and breast cancer cell lines. eurekaselect.com Given the reported anticancer potential of this compound, it would be a prime candidate for similar large-scale phenotypic screens to identify its specific cancer cell line sensitivities and to provide a starting point for understanding its mode of action.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Contexts

The systematic investigation of how modifications to a molecule's structure affect its biological activity (Structure-Activity Relationship, SAR) and its physicochemical properties (Structure-Property Relationship, SPR) is fundamental to optimizing lead compounds in drug discovery.

For benzyl-containing heterocyclic compounds, extensive SAR studies have been conducted in various therapeutic areas. In the case of N-benzyl-2-phenylpyrimidin-4-amine derivatives, medicinal chemistry optimization led to compounds with nanomolar potency as USP1/UAF1 inhibitors. nih.gov Similarly, for 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, modifications to the indanone moiety were found to be critical for potent anti-acetylcholinesterase activity. nih.gov

While a detailed SAR table for this compound derivatives is not available in the current literature, we can hypothesize on key structural features based on related compounds. The benzyl group at the 1-position likely contributes to binding through hydrophobic and aromatic interactions. The hydroxyl group at the 5-position and the carbonyl group at the 2-position of the piperidine ring are potential sites for hydrogen bonding and could be crucial for target recognition and binding affinity.

Future research would need to systematically modify these positions to build a comprehensive SAR profile. For example, substitutions on the phenyl ring of the benzyl group could be explored to enhance potency or selectivity. The stereochemistry at the 5-position is also likely to be a critical determinant of activity.

The following table outlines a hypothetical SAR exploration for this compound derivatives, indicating potential modifications and their expected impact on activity based on general principles of medicinal chemistry.

| Modification Site | Modification | Hypothesized Impact on Activity |

| Benzyl Ring (R1) | Electron-donating groups (e.g., -OCH3, -CH3) | May enhance binding through electronic effects. |

| Benzyl Ring (R1) | Electron-withdrawing groups (e.g., -Cl, -CF3) | Could influence metabolic stability and binding affinity. |

| Piperidin-5-yl (R2) | Inversion of stereochemistry | Likely to have a significant impact on target binding and activity. |

| Piperidin-5-yl (R2) | Esterification or etherification of the hydroxyl group | May alter solubility, cell permeability, and target interaction. |

Further in-depth studies, including the synthesis of a focused library of derivatives and their evaluation in relevant biological assays, are necessary to establish a concrete SAR for this promising class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this compound derivatives.

Future Directions and Emerging Research Opportunities in 1 Benzyl 5 Hydroxypiperidin 2 One Chemistry

Advancements in Asymmetric Synthesis and Catalyst Development

The biological activity of chiral molecules is often stereospecific, meaning that one enantiomer can have desired therapeutic effects while the other may be inactive or even cause adverse effects. Consequently, the development of efficient asymmetric syntheses to produce enantiomerically pure 1-benzyl-5-hydroxypiperidin-2-one is a critical research frontier. While classical resolution methods can be employed, modern research focuses on developing catalytic asymmetric strategies that are more efficient and atom-economical.

Recent progress in organic synthesis has provided a powerful toolkit for creating chiral heterocycles. chemistryviews.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly effective approach. For instance, quinine-derived urea (B33335) catalysts have been successfully used in one-pot enantioselective routes to synthesize complex heterocyclic structures like tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity (up to 98% ee). chemistryviews.org This type of domino reaction sequence could be adapted for the asymmetric synthesis of substituted piperidinones.

Transition-metal catalysis also offers robust solutions. Palladium-catalyzed reactions, for example, have been employed for the asymmetric synthesis of 3,3-disubstituted isoindolinones, which are structurally related lactams. rsc.org These methods demonstrate high functional group tolerance and enantioselectivity, generating molecules with challenging quaternary stereocenters. rsc.org The development of novel chiral ligands for metals like ruthenium, rhodium, and palladium is an active area of research that could yield highly selective catalysts for the hydrogenation or cyclization steps in the synthesis of chiral piperidinones. nih.gov

| Catalytic Approach | Catalyst/Reagent Example | Potential Application for Piperidinone Synthesis | Reported Enantioselectivity (for related heterocycles) |

| Organocatalysis | Quinine-derived Urea | Asymmetric epoxidation/cyclization cascade | Up to 98% ee |

| Transition-Metal Catalysis | Palladium with Chiral Ligands | Asymmetric Heck/Suzuki coupling | High enantioselectivity |

| Transition-Metal Catalysis | Ruthenium(II) Complexes | Asymmetric hydrogenation of pyridine (B92270) precursors | High conversion |

| Chiral Magnesium Biphosphate | Mg-Biphosphate | Asymmetric C-H functionalization/cyclization | High diastereoselectivity |

This table presents examples of modern catalytic systems and their potential applicability to the asymmetric synthesis of this compound, based on results from related heterocyclic systems.

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, significantly accelerating the research and development process. chemcopilot.com

For this compound, AI can be applied in two primary areas:

Compound Design: ML models can be trained on existing libraries of compounds with known biological activities to predict the therapeutic potential of novel derivatives. researchgate.net By analyzing structure-activity relationships (SAR), these models can suggest specific modifications to the this compound scaffold to enhance its affinity for a particular biological target or to improve its pharmacokinetic properties. nih.gov This in silico screening allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources.

Reaction Prediction: Predicting the outcome of a chemical reaction is a complex challenge influenced by numerous variables. chemcopilot.com ML algorithms can predict reaction outcomes, including yield and stereoselectivity, by learning from databases of known reactions. chemeurope.comeurekalert.org This is particularly useful for optimizing reaction conditions and for planning multi-step syntheses. mdpi.com AI-powered retrosynthesis tools can propose viable synthetic routes to complex target molecules, breaking them down into simpler, commercially available starting materials. researchgate.netmdpi.com Researchers at Yokohama National University have demonstrated how ML can untangle the complex interplay of steric and orbital factors that govern reaction selectivity, leading to more streamlined and predictable chemical synthesis. chemeurope.comeurekalert.org

| AI/ML Application | Technique/Model Example | Specific Use in Piperidinone Chemistry | Potential Outcome |

| Reaction Prediction | Deep Learning / Neural Networks | Predict selectivity and yield of synthetic steps | Optimized reaction conditions, reduced trial-and-error |

| Retrosynthesis Planning | Transformer-based Models | Propose efficient synthetic routes to novel derivatives | Accelerated discovery of new synthetic pathways |

| Virtual Screening | Support Vector Machines (SVM), Random Forest | Identify derivatives with high predicted biological activity | Prioritization of high-potential compounds for synthesis |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict ADME/Tox properties of new analogs | Design of compounds with better drug-like profiles |

This table illustrates how various AI and machine learning techniques can be applied to the chemistry of this compound to accelerate discovery and optimization.

Green Chemistry Principles in Synthesis and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. This involves designing chemical processes that reduce waste, use less hazardous substances, and are more energy-efficient. The synthesis and derivatization of this compound present several opportunities for implementing these principles.

A key area of improvement is the use of alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for heterocyclic compounds. For example, the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, a related structure, was achieved in 30 minutes under microwave irradiation, compared to over 12 hours using conventional reflux methods. researchgate.net This approach not only saves energy but can also lead to cleaner reactions with fewer byproducts.

Other green chemistry strategies applicable to piperidinone synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with more benign alternatives such as water, ethanol, or supercritical fluids.

Catalytic Reactions: Employing highly efficient catalysts (as discussed in section 8.1) reduces the need for stoichiometric reagents, minimizing waste.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Derivatization in Benign Media: Performing derivatization reactions, such as those used to improve analytical detection, in environmentally friendly solvent systems. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities (pre-clinical)

While the existing biological activities of piperidinone derivatives are of significant interest, a major opportunity lies in the exploration of novel biological targets and therapeutic applications. This exploration is often a two-pronged approach, combining computational prediction with pre-clinical experimental validation.

In silico target prediction tools are becoming increasingly sophisticated. Web-based platforms like SwissTargetPrediction can analyze the structure of a novel compound and predict its most likely protein targets based on similarity to known ligands. clinmedkaz.org This allows researchers to generate hypotheses about the mechanism of action for new derivatives of this compound, guiding subsequent experimental work. clinmedkaz.org Such studies on related piperidine (B6355638) derivatives have suggested a wide range of potential activities, including effects on enzymes, ion channels, and receptors involved in cancer and central nervous system diseases. clinmedkaz.org

A compelling example of this discovery process is the recent development of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, or (R)-AS-1. researchgate.netnih.gov This novel compound, which shares structural motifs with the piperidinone core, was identified as a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov This transporter is crucial for clearing glutamate (B1630785) from the synapse, and its dysfunction is implicated in epilepsy. In pre-clinical mouse models, (R)-AS-1 demonstrated broad-spectrum antiseizure activity with a favorable safety profile, establishing it as a first-in-class molecule with a novel mechanism of action for epilepsy treatment. researchgate.netnih.gov

This discovery highlights a clear path for future research on this compound:

Synthesize a library of diverse derivatives.

Use in silico tools to predict potential novel biological targets.